molecular formula C8H11N3O3 B14116414 3-[(2-methylpyrazole-3-carbonyl)amino]propanoic Acid

3-[(2-methylpyrazole-3-carbonyl)amino]propanoic Acid

Cat. No.: B14116414
M. Wt: 197.19 g/mol
InChI Key: ZZYMZNKCZOABNQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-[(2-methylpyrazole-3-carbonyl)amino]propanoic acid typically involves the reaction of 2-methylpyrazole with beta-alanine under specific conditions. One common method includes the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond between the pyrazole and the beta-alanine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-[(2-methylpyrazole-3-carbonyl)amino]propanoic acid can undergo various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or copper. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(2-methylpyrazole-3-carbonyl)amino]propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2-methylpyrazole-3-carbonyl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar compounds to 3-[(2-methylpyrazole-3-carbonyl)amino]propanoic acid include other pyrazole derivatives, such as:

  • 3-(5-methylpyrazole-3-carbonyl)amino]propanoic acid
  • 3-(2-ethylpyrazole-3-carbonyl)amino]propanoic acid
  • 3-(2-methylpyrazole-4-carbonyl)amino]propanoic acid

These compounds share the pyrazole ring structure but differ in the substituents attached to the ring, which can influence their chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern, which can affect its reactivity and interactions with biological targets .

Properties

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

IUPAC Name

3-[(2-methylpyrazole-3-carbonyl)amino]propanoic acid

InChI

InChI=1S/C8H11N3O3/c1-11-6(2-5-10-11)8(14)9-4-3-7(12)13/h2,5H,3-4H2,1H3,(H,9,14)(H,12,13)

InChI Key

ZZYMZNKCZOABNQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C(=O)NCCC(=O)O

Origin of Product

United States

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